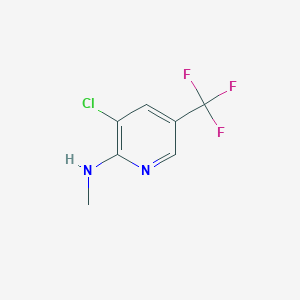

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGPHUZEGMFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368758 | |

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89810-01-5 | |

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details a robust two-step synthetic pathway, commencing with the synthesis of the precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, followed by a selective N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a discussion of the critical parameters that govern the reaction outcomes. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Introduction and Significance

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and crop protection. The unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a methylated amino group, imparts specific physicochemical properties that are desirable in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The synthesis of this compound is a critical step in the production of more complex molecules. A reliable and scalable synthetic route is therefore essential for advancing research and development in these fields. This guide presents a well-established and practical approach to its preparation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the N-methyl bond, leading back to the precursor 3-chloro-5-(trifluoromethyl)pyridin-2-amine. This precursor can then be synthesized from a commercially available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, through a nucleophilic aromatic substitution reaction.

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS number

An In-depth Technical Guide to 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

CAS Number: 89810-01-5

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document delineates its core physicochemical properties, outlines a logical synthetic pathway, discusses its applications as a crucial building block in the development of agrochemicals and pharmaceuticals, and provides detailed protocols for safe handling and storage. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine ring, a structural motif prevalent in bioactive molecules. The presence of a trifluoromethyl group, a chlorine atom, and an N-methylamine substituent imparts specific electronic and steric properties that make it a valuable precursor in medicinal and agricultural chemistry.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 89810-01-5 | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine, 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine | [1][2][3] |

| Molecular Formula | C₇H₆ClF₃N₂ | [1][2] |

| Molecular Weight | 210.58 g/mol | [2] |

| InChI Key | XWCGPHUZEGMFAI-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Colorless to white to yellow solid or semi-solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Data not widely published; expected to be soluble in common organic solvents. | N/A |

Synthesis and Reaction Pathways

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and efficient pathway can be derived from established pyridine chemistry, starting with the more common precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The process involves two primary transformations: selective amination followed by N-methylation.

Step 1: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The first step is the nucleophilic aromatic substitution of a chlorine atom with an amino group. The chlorine at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 3-position. This regioselectivity is a known principle in pyridine chemistry. The reaction with ammonia yields the primary amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1), which is itself a critical intermediate for fungicides like fluazinam.[4][5]

Step 2: N-Methylation

The resulting primary amine can then be selectively methylated to yield the target compound. Standard methylation reagents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a mild base to neutralize the acid byproduct. This step must be carefully controlled to prevent over-methylation and the formation of the quaternary ammonium salt.

The overall synthetic workflow is visualized below.

Caption: Proposed two-step synthesis of the title compound.

Applications in Research and Development

Halogenated and trifluoromethyl-substituted pyridines are cornerstone building blocks in modern chemistry. The title compound serves as a valuable intermediate, allowing for the introduction of a specific substituted pyridine moiety into a larger molecule.

Agrochemicals: The parent amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is a known precursor to the fungicide fluazinam.[5] The N-methylated derivative provides a scaffold for creating new active ingredients with potentially modified efficacy, bioavailability, or safety profiles. The trifluoromethyl group often enhances metabolic stability and binding affinity.

Pharmaceuticals: This chemical scaffold is highly relevant in drug discovery. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound offers a unique vector for molecular elaboration. For instance, a structurally related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, highlighting the potential of this chemical class to generate novel therapeutic agents.[6] The N-methyl group provides a point of attachment for further diversification while modifying the compound's hydrogen bonding capacity and lipophilicity.

The role of this compound as a key intermediate is illustrated below.

Caption: Role as a versatile building block in synthesis.

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when handling this compound. The available safety data indicates potential health hazards that require appropriate protective measures.[1]

Hazard Identification:

Step-by-Step Handling Protocol:

-

Engineering Controls: Conduct all handling within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]

-

-

Handling Procedures:

-

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

For long-term stability, store at the recommended temperature of 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

-

Disposal:

-

Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[9]

-

Conclusion

This compound (CAS: 89810-01-5) is a specialized chemical intermediate with significant utility in the synthesis of complex organic molecules. Its unique combination of substituents on the pyridine core makes it an attractive building block for developing new active ingredients in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthetic routes, and safety requirements is essential for its effective and safe application in a research and development setting.

References

- Chemsrc. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine Product Page. [Link]

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine Compound Summary. [Link]

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine Compound Summary. [Link]

- PubMed. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. [Link]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.

- National Institutes of Health. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.... [Link]

Sources

- 1. This compound | 89810-01-5 [sigmaaldrich.com]

- 2. This compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical synthesis. The strategic placement of its chloro, N-methyl, and trifluoromethyl groups imparts unique electronic and steric properties, making it a valuable and versatile building block. This document details the compound's physicochemical characteristics, presents a robust, field-proven synthetic and purification protocol, and explores its reactivity and applications. Particular focus is given to its role as a key intermediate and its emerging potential in the development of novel therapeutics, such as antibacterial agents that target phosphopantetheinyl transferase (PPTase).

Physicochemical & Structural Characteristics

The foundational properties of a chemical entity dictate its handling, reactivity, and suitability for various applications. This compound is a solid at room temperature and requires specific storage conditions to ensure its long-term stability.[1][2]

Identity and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine, 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine[1]

Core Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF₃N₂ | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless to White to Yellow Solid or Semi-solid | [2] |

| Purity | ≥98% (Typical) | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Molecular Structure

The structure features a pyridine ring substituted with three key functional groups that govern its chemical behavior.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is logically approached via the methylation of its primary amine precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine. This precursor is a well-established intermediate in the agrochemical industry, particularly for the synthesis of the fungicide fluazinam, ensuring its commercial availability and a well-documented synthesis route.[3][4]

Proposed Synthetic Workflow

The process involves two primary stages: the amination of a dichlorinated pyridine to form the precursor, followed by a selective N-methylation. This strategy is efficient and leverages common laboratory reagents.

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis of Precursor

This protocol is adapted from established industrial and academic syntheses for producing the key primary amine intermediate.[3][5]

-

Reaction Setup: In a high-pressure autoclave reactor, charge 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and a solution of ammonia in ethanol (e.g., 4.0 eq).

-

Causality: The use of a sealed, pressure-rated vessel is critical. The reaction is a nucleophilic aromatic substitution where ammonia displaces the chlorine atom at the 2-position. This position is activated by the electron-withdrawing nature of the pyridine nitrogen. Elevated temperature and pressure are required to overcome the activation energy for this substitution on the electron-deficient ring.

-

Reaction Conditions: Seal the reactor and heat to 100-125°C. The internal pressure will rise (e.g., to ~2-5 atm).[5] Maintain these conditions for 10-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling the reactor to ambient temperature, vent any excess pressure. The product often crystallizes out of the solution. Filter the resulting solid and wash with cold ethanol to remove unreacted starting material and soluble byproducts.

-

Validation: The identity and purity of the intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, should be confirmed by melting point (literature: 90-94°C) and spectroscopic analysis before proceeding.[6]

Detailed Experimental Protocol: N-Methylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Dissolve the precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base. Its function is to deprotonate the primary amine, forming a sodium amide anion. This anion is a much more potent nucleophile than the neutral amine, which is essential for the subsequent alkylation step to proceed efficiently and avoid side reactions. The evolution of hydrogen gas is a visual indicator of a successful deprotonation.

-

Alkylation: While maintaining the temperature at 0°C, add methyl iodide (CH₃I, ~1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the final compound. A standard suite of analytical techniques provides a self-validating system of characterization.

| Technique | Purpose | Expected Key Signatures |

| ¹H NMR | Structural confirmation and proton environment analysis. | - A singlet integrating to 3H in the ~2.9-3.3 ppm region, corresponding to the N-CH₃ group.- A singlet for the N-H proton.- Two distinct aromatic protons on the pyridine ring, appearing as doublets or singlets depending on coupling. |

| ¹³C NMR | Carbon skeleton confirmation. | - A signal for the N-CH₃ carbon.- Signals for the aromatic carbons, including the carbon bearing the CF₃ group (quartet due to C-F coupling). |

| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | - A singlet in the typical chemical shift range for a CF₃ group on an aromatic ring. |

| Mass Spec (MS) | Molecular weight confirmation. | - A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated exact mass (C₇H₆ClF₃N₂). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) must be observed. |

| HPLC | Purity assessment. | - A single major peak, allowing for quantification of purity (e.g., >98%). |

Applications in Research and Development

The utility of this scaffold lies in the distinct roles of its substituents, which can be exploited for lead optimization in drug discovery and agrochemical design.

Role in Agrochemicals

The parent primary amine is a direct precursor to the fungicide fluazinam.[3] The trifluoromethyl group is a common motif in agrochemicals, often enhancing metabolic stability and membrane permeability. While the N-methyl derivative is not fluazinam itself, its synthesis from a common intermediate highlights the importance of this chemical class in crop protection R&D.[4][7]

Emerging Potential in Antibacterial Drug Discovery

Recent research has identified scaffolds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety as potent inhibitors of bacterial 4′-phosphopantetheinyl transferase (PPTase).[8] PPTases are essential enzymes in bacteria for the biosynthesis of fatty acids and natural products, making them an attractive target for novel antibiotics.

A notable example is the compound ML267 , which incorporates a similar core structure. This compound was found to inhibit Sfp-PPTase from Bacillus subtilis and demonstrated antibacterial activity.[8] The N-methyl group of our title compound could serve as a key modification point for tuning solubility, cell permeability, and target engagement in the development of next-generation PPTase inhibitors.

Caption: Conceptual derivatization from the core scaffold to a complex bioactive molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and a potential sensitizer.[2]

GHS Hazard Information

| Category | Code | Description | Source |

| Pictogram | GHS07 | Exclamation Mark | [2] |

| Signal Word | Warning | [2] | |

| Hazard Statements | H317 | May cause an allergic skin reaction | [2] |

| H319 | Causes serious eye irritation | [2] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

-

Hygiene: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Long-term Storage

To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) in a refrigerator at 2-8°C.[2]

References

- Chemsrc. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]

- PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- PubMed Central (PMC). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- WorldOfChemicals. 3-Chloro-5-(trifluoromethyl)

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | 89810-01-5 [sigmaaldrich.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the precise architectural understanding of a molecule is paramount. The arrangement of atoms in three-dimensional space dictates a compound's reactivity, its interaction with biological targets, and ultimately, its efficacy and safety. 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine stands as a significant heterocyclic scaffold, a building block in the synthesis of more complex, biologically active molecules.[1] Its structure, a pyridine ring adorned with a chlorine atom, a trifluoromethyl group, and an N-methylated amine, presents a fascinating case for the application of modern analytical techniques. This guide provides a comprehensive, in-depth exploration of the methodologies employed to unequivocally determine the structure of this compound, moving beyond a simple recitation of techniques to a nuanced discussion of the "why" behind each experimental choice.

Foundational Analysis: Physicochemical Properties and Elemental Composition

Before delving into sophisticated spectroscopic and crystallographic techniques, a foundational understanding of the compound's basic properties is essential. These initial data points provide the first clues to the molecule's identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF₃N₂ | CymitQuimica[2] |

| Molecular Weight | 210.58 g/mol | CymitQuimica[2] |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid | Sigma-Aldrich |

| Melting Point | 84-94 °C (for the analogous 3-chloro-5-(trifluoromethyl)pyridin-2-amine) | Chemsrc[3] |

The elemental composition, confirmed by high-resolution mass spectrometry, aligns with the expected molecular formula. The presence of chlorine and fluorine is a key consideration for the analytical strategy, as these elements have characteristic isotopic patterns and nuclear spins that will be informative in mass spectrometry and nuclear magnetic resonance, respectively.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, we would employ electron impact (EI) ionization to induce fragmentation.

Expected Fragmentation Pattern:

The fragmentation of N-methyl aminopyridines is influenced by the stability of the resulting fragments. Alpha-cleavage is a dominant pathway for aliphatic amines.[4] The mass spectrum of an N-methylated aminopyridine will likely show fragmentation patterns resulting from the loss of the methyl group and other substituents.[5][6]

A crucial feature in the mass spectrum of a compound containing a single chlorine atom is the presence of an M+2 peak, approximately one-third the intensity of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol: Electron Impact Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph for separation from any impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing the formation of a molecular ion (M⁺•) and subsequent fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: Predicted workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on the structure, we can predict the following signals:

-

N-Methyl Protons: A singlet in the region of 2.8-3.2 ppm, corresponding to the three protons of the methyl group attached to the nitrogen.

-

Aromatic Protons: Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons will be observable.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. We expect to see seven distinct signals:

-

N-Methyl Carbon: A signal in the aliphatic region.

-

Aromatic Carbons: Five signals in the aromatic region, four corresponding to carbons with attached protons and one for the carbon attached to the chlorine. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is particularly informative for compounds containing trifluoromethyl groups. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions:

-

N-H Stretch: While the primary amine of the parent compound would show two N-H stretching bands, the N-methylated derivative will exhibit a single N-H stretch if it exists in the tautomeric imine form, or no N-H stretch if it is a tertiary amine. The exact position will be informative.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.[7][8][9][10][11]

-

C-F Stretches: Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretch will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. Although no crystal structure is publicly available for the N-methylated title compound, the crystal structure of the closely related 3-chloro-5-(trifluoromethyl)pyridin-2-amine has been reported and provides an excellent proxy.[12][13]

The reported structure reveals a monoclinic crystal system with centrosymmetric dimers formed through N-H···N hydrogen bonds.[13] The trifluoromethyl group was found to be disordered over two sites.[13] This information provides a solid foundation for understanding the intermolecular interactions and solid-state packing of the N-methylated analogue.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion: A Synergistic Approach to Structural Certainty

The elucidation of the structure of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. From the foundational data of physicochemical properties to the detailed connectivity information from NMR and the definitive 3D architecture from X-ray crystallography, a complete and confident picture of the molecule emerges. This rigorous characterization is the bedrock upon which further research and development in the fields of medicine and agriculture can be confidently built.

References

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Chemsrc. [Link]

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 607248. PubChem. [Link]

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. M.

- 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968. PubChem. [Link]

- Pyridine, 4-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. PubMed. [Link]

- Pyridine, 2-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

- Mass Spectrometry - Fragmentation P

- A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

- 3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- mass spectra - fragmentation p

Sources

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. This compound [cymitquimica.com]

- 3. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Pyridine, 4-methyl- [webbook.nist.gov]

- 9. Pyridine, 2-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies required for the unambiguous characterization of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-01-5). As a key intermediate in pharmaceutical and agrochemical research, rigorous structural confirmation is paramount.

While direct, peer-reviewed spectral data for this specific N-methylated compound is not extensively published, this guide establishes a robust analytical framework. We will leverage detailed spectroscopic data from its immediate precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), to predict, interpret, and validate the spectral features of our target molecule. This comparative approach provides researchers with a powerful toolkit for confirming synthesis and ensuring purity.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a trifluoromethyl group, and a secondary amine function imparts specific chemical properties and dictates its spectroscopic behavior.

| Property | Value | Source |

| CAS Number | 89810-01-5 | |

| Molecular Formula | C₇H₆ClF₃N₂ | |

| Molecular Weight | 210.59 g/mol | Calculated |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | XWCGPHUZEGMFAI-UHFFFAOYSA-N |

The structural relationship between the primary amine precursor and the N-methylated target compound is illustrated below. The addition of the methyl group is the key transformation to be verified.

Caption: Transformation from the primary amine precursor to the target secondary amine.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The target compound is classified with the following hazards:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Characterization Workflow

A multi-technique approach is required for definitive structural elucidation. The following workflow ensures comprehensive analysis from molecular mass confirmation to detailed structural mapping.

Caption: Recommended analytical workflow for structural confirmation and purity assessment.

Mass Spectrometry

Objective: To confirm the molecular weight of the target compound.

Predicted Data for this compound: The expected monoisotopic mass is 210.0175 Da. High-resolution mass spectrometry (HRMS) should reveal a characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio).

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The secondary amine is readily protonated.

-

Analysis Mode: Full scan mode (e.g., m/z 50-500).

-

Data Interpretation: Look for the protonated molecule [M+H]⁺ at m/z 211.0248 and its corresponding chlorine isotope peak at m/z 213.0218.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of the molecule. We will predict the spectra for the target compound based on the known data for its primary amine precursor.

Proton (¹H) NMR Spectroscopy

Reference Data: 3-chloro-5-(trifluoromethyl)pyridin-2-amine The ¹H NMR spectrum of the precursor shows two signals in the aromatic region corresponding to the two pyridine protons and a broad signal for the -NH₂ protons.[1]

Predicted Data for this compound: The key differences will be the replacement of the broad -NH₂ signal with two new, coupled signals: a sharp singlet or doublet for the N-CH₃ group and a broader signal for the remaining N-H proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| H-4 | ~8.2 | Doublet (d) | 1H | Pyridine CH | Deshielded by adjacent trifluoromethyl group. |

| H-6 | ~7.8 | Doublet (d) | 1H | Pyridine CH | Less deshielded than H-4. |

| N-H | 5.0 - 6.0 | Broad Singlet (br s) or Quartet (q) | 1H | Amine proton | Position is solvent-dependent. May show coupling to the N-CH₃ protons. |

| N-CH₃ | ~3.0 | Doublet (d) or Singlet (s) | 3H | Methyl protons | Introduction of the electron-donating methyl group. Will couple to the N-H proton if exchange is slow. |

Methodology: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for initial characterization.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Key Parameters:

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon (¹³C) NMR Spectroscopy

Reference Data: 3-chloro-5-(trifluoromethyl)pyridin-2-amine The precursor spectrum shows 6 distinct carbon signals. The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms.[1]

Predicted Data for this compound: The introduction of the N-methyl group will add a new signal in the aliphatic region (~30 ppm) and cause slight shifts in the pyridine ring carbons, particularly C-2.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale for Prediction |

| C-2 | ~155 | Singlet (s) | C-N(CH₃)H | Shifted slightly downfield due to N-alkylation. |

| C-4 | ~145 | Quartet (q) | C-H | Coupled to the CF₃ group. |

| C-6 | ~142 | Singlet (s) | C-H | |

| C-5 | ~122 | Quartet (q) | C-CF₃ | The carbon directly attached to the CF₃ group. |

| C-3 | ~118 | Singlet (s) | C-Cl | |

| CF₃ | ~124 | Quartet (q, J ≈ 272 Hz) | CF₃ | Large one-bond C-F coupling constant. |

| N-CH₃ | ~30 | Singlet (s) | N-CH₃ | New signal in the aliphatic region. |

Methodology: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Key Parameters:

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify key functional groups and confirm the N-methylation.

Reference Data: 3-chloro-5-(trifluoromethyl)pyridin-2-amine The precursor IR spectrum shows characteristic N-H stretching bands for a primary amine (two sharp peaks) around 3300-3500 cm⁻¹.[1]

Predicted Data for this compound: The most significant change will be in the N-H stretching region. The two peaks of the primary amine will be replaced by a single, sharp peak characteristic of a secondary amine.

| Predicted Absorption | Wavenumber (cm⁻¹) | Functional Group | Rationale for Prediction |

| N-H Stretch | 3300 - 3400 | Secondary Amine | A single, sharp peak, replacing the primary amine doublet. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine C-H | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Methyl C-H | New peaks corresponding to the N-CH₃ group. |

| C=N, C=C Stretch | 1550 - 1650 | Pyridine Ring | Aromatic ring vibrations. |

| C-F Stretch | 1100 - 1300 | Trifluoromethyl | Strong, characteristic absorptions. |

| C-Cl Stretch | 700 - 800 | C-Cl |

Methodology: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Interpretation: Identify major absorption bands and compare them to the predicted values to confirm the presence of the secondary amine and methyl groups and the absence of the primary amine.

References

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

- Chemsrc. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

- PubMed. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. [Link]

- NIH. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

Sources

An In-depth Technical Guide to the N-methylation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-methylation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, a critical transformation in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors.[1] The inherent electronic properties of this substrate, characterized by the presence of electron-withdrawing chloro and trifluoromethyl groups, present unique challenges to this synthetic step. This document explores various methodological approaches to achieve efficient N-methylation, delving into the mechanistic underpinnings and practical considerations for each. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to empower researchers and development professionals in optimizing this key reaction.

Introduction: The Strategic Importance of N-methylated 2-aminopyridines

The 3-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold is a vital building block in the creation of complex bioactive molecules.[1] Its N-methylated derivative, N-methyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine, serves as a crucial intermediate in the synthesis of various commercial products. The introduction of a methyl group to the nitrogen atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. Consequently, a robust and scalable N-methylation strategy is of paramount importance.

However, the chemical nature of 3-chloro-5-(trifluoromethyl)pyridin-2-amine makes its N-methylation a non-trivial endeavor. The pyridine ring, inherently electron-deficient, is further deactivated by the presence of a chlorine atom at the 3-position and a potent trifluoromethyl group at the 5-position. This electronic landscape significantly reduces the nucleophilicity of the 2-amino group, rendering it less reactive towards common methylating agents. This guide will address these challenges head-on, providing a scientifically grounded exploration of suitable methylation strategies.

Mechanistic Considerations and Strategic Approaches

The selection of an appropriate N-methylation strategy is dictated by the electronic and steric characteristics of the substrate. For 3-chloro-5-(trifluoromethyl)pyridin-2-amine, the primary challenge is to overcome the diminished nucleophilicity of the amino group. The following sections will detail three distinct and field-proven approaches to achieve this transformation, each with its own set of advantages and mechanistic rationale.

Classical Reductive Amination: The Eschweiler-Clarke Reaction

A cornerstone of N-methylation chemistry, the Eschweiler-Clarke reaction offers a reliable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2] A key advantage of this method is its inherent selectivity for mono- or di-methylation without the risk of forming quaternary ammonium salts, as the reaction mechanism precludes the formation of an iminium ion from a tertiary amine.[2]

Causality of Experimental Choices:

-

Formaldehyde serves as the source of the methyl group. It reacts with the primary amine to form an intermediate imine.

-

Formic acid acts as the reducing agent, delivering a hydride to the imine and thereby forming the methylated amine. The decomposition of formic acid to carbon dioxide drives the reaction to completion.[2]

-

The reaction is typically performed at elevated temperatures to facilitate both imine formation and the hydride transfer from formic acid.

Experimental Protocol: Eschweiler-Clarke N-methylation

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq).

-

Add formic acid (3.0 eq) and aqueous formaldehyde (37% solution, 3.0 eq).

-

Heat the reaction mixture to 90-100 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine.

Mechanistic Diagram: Eschweiler-Clarke Reaction

Sources

A Guide to the Synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine: Starting Materials and Strategic Selection

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, a crucial building block in the development of novel agrochemicals and pharmaceuticals, necessitates a thorough understanding of its synthetic pathways and the selection of appropriate starting materials.[1] This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the causality behind experimental choices and offering field-proven insights for researchers in organic synthesis.

Strategic Overview: A Two-Stage Approach

The most prevalent and industrially viable synthesis of this compound is a two-stage process. The initial stage involves the synthesis of the key intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine . This is followed by the N-methylation of this intermediate to yield the final product. The selection of starting materials for the entire process is therefore contingent on the chosen route for synthesizing the 2-amino precursor.

Part 1: Synthesis of the Core Intermediate: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

The primary and most well-documented route to 2-amino-3-chloro-5-(trifluoromethyl)pyridine involves the amination of a di-substituted pyridine.

Primary Synthetic Route: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia is a cornerstone of this synthesis.[2][3][4] This reaction proceeds via a nucleophilic aromatic substitution, where the ammonia molecule displaces one of the chlorine atoms. The regioselectivity of this reaction is a key consideration, with the substitution preferentially occurring at the 2-position of the pyridine ring.

The commercial availability and synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine are critical factors. Several methods for its preparation have been reported, each with its own set of starting materials and reaction conditions.

-

From 2,3-dichloro-5-trichloromethylpyridine: This method involves a halogen exchange reaction where the trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride, sometimes in the presence of a catalyst such as mercuric oxide or tungsten hexachloride.[5][6]

-

From 2-chloro-5-(trifluoromethyl)pyridine: This route involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[5][7] The reaction is typically carried out in the vapor phase at elevated temperatures in the presence of a catalyst like iron chloride.[5][7]

-

From 3-picoline: A more fundamental approach starts from 3-picoline, which undergoes simultaneous vapor-phase chlorination and fluorination at high temperatures with transition metal-based catalysts to yield 2-chloro-5-(trifluoromethyl)pyridine, a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]

The choice of starting material for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine often depends on factors such as cost, availability, and the scale of the synthesis.

Experimental Protocol: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The following protocol is a representative example of the amination reaction.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Aqueous ammonia (28%) or liquid ammonia

-

Organic solvent (e.g., ethanol, methanol, isopropanol)[2][4]

-

Autoclave reactor

Procedure:

-

Charge a high-pressure autoclave reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine and an organic solvent such as ethanol.[2][4]

-

Add an excess of aqueous ammonia or introduce liquid ammonia into the reactor.[3][4]

-

Seal the reactor and heat the mixture to a temperature ranging from 100°C to 135°C.[3][4] The internal pressure will increase during the reaction.

-

Maintain the reaction at this temperature for several hours (e.g., 8-24 hours) with stirring.[3][4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, can be isolated by filtration if it precipitates, or by extraction with an organic solvent after removal of the reaction solvent.[2][3]

-

The crude product can be purified by recrystallization or chromatography.

Causality of Experimental Choices:

-

Excess Ammonia: The use of a large excess of ammonia drives the reaction to completion and minimizes the formation of diarylamine byproducts.

-

Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Solvent: An alcohol is often used as a solvent to ensure the miscibility of the reactants.

Part 2: N-Methylation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

The final step in the synthesis is the selective methylation of the amino group at the 2-position.

N-Methylation Strategies

Several reagents can be employed for the N-methylation of primary amines. The choice of reagent and reaction conditions is crucial to ensure mono-methylation and avoid di-methylation. Common methylating agents include:

-

Methyl iodide (CH₃I): A highly reactive methylating agent. The reaction is typically carried out in the presence of a base to neutralize the HI byproduct.

-

Dimethyl sulfate ((CH₃)₂SO₄): A cost-effective and powerful methylating agent. The reaction also requires a base.

-

Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This reductive amination procedure is a classic method for the methylation of primary and secondary amines.

Illustrative Experimental Protocol: N-Methylation using a Methylating Agent

The following is a general protocol for N-methylation.

Materials:

-

2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium carbonate, potassium carbonate, sodium hydride)

-

Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)

Procedure:

-

Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in an anhydrous aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base to the solution.

-

Cool the mixture in an ice bath and slowly add the methylating agent.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices:

-

Base: The base is essential to deprotonate the amino group, forming a more nucleophilic amide anion that readily attacks the methylating agent.

-

Anhydrous Conditions: The use of an anhydrous solvent is important, especially when using a strong base like sodium hydride, to prevent quenching of the base.

-

Stoichiometry Control: Careful control of the stoichiometry of the methylating agent is important to favor mono-methylation.

Data Summary

| Compound | Starting Material | Key Reaction | Typical Yield | Purity |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-trichloromethylpyridine | Halogen Exchange | >90% | >98% |

| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Amination | ~90%[4] | >99%[4] |

| This compound | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | N-Methylation | Variable | >98% |

Visualization of the Synthetic Pathway

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the careful execution of a two-stage synthetic sequence. The selection of the initial starting material, whether it be 3-picoline, 2-chloro-5-(trifluoromethyl)pyridine, or 2,3-dichloro-5-trichloromethylpyridine, will depend on economic and logistical considerations. The subsequent amination and N-methylation steps are robust transformations that can be optimized to achieve high yields and purity. This guide provides the fundamental knowledge for researchers to confidently approach the synthesis of this important molecule.

References

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC - NIH

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P

- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook

- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)

- 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed

- Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine - PrepChem.com

- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF - Scribd

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL

- 3-Chloro-5-(trifluoromethyl)

- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie -

- 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - ChemicalBook

- 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - precisionFDA

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | CPHI Online

- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine - Smolecule

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The N-Methyl Group in Pyridinamines: A Technical Guide to Reactivity and Application

Senior Application Scientist Note: This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple reaction lists to provide a deep understanding of the electronic and mechanistic factors governing the reactivity of the N-methyl group on a pyridinamine core. The protocols provided are robust templates, grounded in established chemical principles, intended for adaptation and optimization in a laboratory setting.

Abstract

The N-methylpyridinamine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant agents. The N-methyl group, often perceived as a simple substituent, possesses a rich and varied reactivity that profoundly influences a molecule's metabolic fate, synthetic accessibility, and pharmacological profile. This technical guide provides an in-depth exploration of the key chemical transformations involving this functional group. We will dissect the mechanisms of metabolic N-demethylation by Cytochrome P450 enzymes, detail synthetic strategies for N-demethylation (Polonovski reaction, chloroformate reagents), explore N-oxidation, and describe how the N-methylamino group can be used to direct C-H functionalization via directed ortho-metalation (DoM). Complete, actionable protocols and mechanistic diagrams are provided to empower researchers to harness and control the reactivity of this versatile functional moiety.

Introduction: The Pivotal Role of N-Methylpyridinamines in Medicinal Chemistry

1.1 The Pyridinamine Scaffold: A Privileged Structure

Pyridinamines are six-membered aromatic heterocycles that are isosteric to anilines but offer distinct advantages for drug design. The ring nitrogen atom acts as a hydrogen bond acceptor, modulates the basicity (pKa) of the exocyclic amino group, and influences the molecule's overall polarity and solubility.[1] This unique combination of features allows pyridinamine-containing drugs to engage with biological targets in specific ways and often imparts favorable pharmacokinetic properties. Consequently, this scaffold is found in drugs targeting a wide array of diseases, from cancers to viral infections.[1]

1.2 The N-Methyl Group: More Than a Simple Substituent

The addition of a methyl group to the exocyclic nitrogen of a pyridinamine is a common strategy in lead optimization. This seemingly minor modification can have significant consequences:

-

Blocking Metabolism: It can prevent N-dealkylation of larger groups or serve as a "metabolic soft spot" that is intentionally oxidized and cleaved, thereby protecting the rest of the molecule.[2]

-

Modulating Basicity: It increases the basicity of the exocyclic nitrogen compared to the primary or secondary amine, which can affect target binding and off-target activity.

-

Improving Permeability: The increased lipophilicity can enhance a compound's ability to cross cellular membranes.[3]

-

Conformational Effects: The methyl group can introduce subtle steric effects that lock the molecule into a more bioactive conformation.[2]

Understanding the inherent chemical reactivity of the N-methyl group is therefore not just an academic exercise but a crucial aspect of rational drug design.

1.3 Overview of Reactivity Pathways

The reactivity of the N-methyl group in pyridinamines can be broadly categorized into four main areas, each of which will be explored in this guide:

-

Metabolic N-Dealkylation: The primary route of metabolism in biological systems.

-

Synthetic N-Demethylation: Chemical methods to remove the methyl group, providing access to the secondary amine for further derivatization.

-

Oxidation: Formation of N-oxides at either the pyridine ring nitrogen or, as an intermediate step, on the exocyclic nitrogen.

-

Directed C-H Functionalization: Using the N-methylamino group to direct the metalation and subsequent substitution of the pyridine ring.

-

Rearrangements: Reactions such as the Sommelet-Hauser rearrangement following quaternization.

Electronic Landscape: How Ring Position Governs Reactivity

The electronic interplay between the pyridine ring nitrogen and the exocyclic N-methylamino group dictates the reactivity of the entire molecule. The position of the N-methylamino substituent (2-, 3-, or 4-) is the single most important factor.

-

2-(Methylamino)pyridine: The lone pair of the exocyclic nitrogen can donate into the pyridine ring. This increases the electron density on the ring nitrogen, making it more susceptible to electrophilic attack (e.g., N-oxidation). However, this donation reduces the nucleophilicity of the exocyclic nitrogen itself. This isomer is also prone to directing metalation to the 3-position.

-

3-(Methylamino)pyridine: The exocyclic nitrogen is meta to the ring nitrogen, resulting in minimal electronic conjugation. Its properties are the most "aniline-like" of the three isomers.[4]

-

4-(Methylamino)pyridine: Strong resonance donation from the exocyclic nitrogen lone pair through the ring to the pyridine nitrogen (a vinylogous guanidine system) makes the ring nitrogen significantly more basic and nucleophilic. This also reduces the nucleophilicity of the exocyclic nitrogen.

These electronic differences directly impact the outcomes of the reactions discussed in the following sections. For instance, the ease of N-oxidation on the pyridine ring generally follows the order 4- > 2- > 3-substituted.

Metabolic Reactivity: N-Dealkylation in Biological Systems

3.1 The Cytochrome P450 Engine: Mechanism of Oxidative N-Demethylation

In humans and other mammals, the primary metabolic pathway for N-methyl groups on heteroaromatic amines is oxidative N-demethylation, catalyzed by the Cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9.[1][5] The generally accepted mechanism proceeds in two main stages:

-

Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species within the CYP active site abstracts a hydrogen atom from the N-methyl group, generating a carbon-centered radical.[4]

-

Oxygen Rebound and Collapse: The radical rapidly "rebounds" onto the iron-hydroxyl species, forming a hemiaminal (or N-hydroxymethyl) intermediate. This intermediate is unstable and collapses, eliminating formaldehyde and releasing the demethylated secondary amine.[6]

The formation of the demethylated amine is a critical step in the metabolism of many drugs, often leading to metabolites with altered activity or clearance rates.[4]

3.2 Metabolic Consequences for Drug Design

The susceptibility of the N-methyl group to CYP-mediated metabolism is a double-edged sword. It can be a liability, leading to rapid clearance and low bioavailability. Conversely, it can be exploited by designing prodrugs or generating active metabolites. For example, the metabolism of N-nitroso-N-methyl-2-aminopyridine involves demethylation as an activation step.[4] Researchers must characterize the metabolic profile of N-methylpyridinamine-containing compounds early in the development process to understand their pharmacokinetic behavior.

Synthetic Transformations of the N-Methyl Group

4.1 Chemical N-Demethylation: Accessing the Secondary Amine

The ability to selectively remove the N-methyl group is a powerful synthetic tool, enabling access to the secondary amine for the introduction of other alkyl or acyl groups.[7]

The Polonovski reaction is a classic method for the N-demethylation of tertiary amines.[8] The reaction proceeds in two distinct steps:

-

N-Oxidation: The pyridinamine is first oxidized to its corresponding N-oxide. This can occur on the pyridine ring nitrogen or the exocyclic tertiary amine nitrogen. For the Polonovski reaction to proceed via demethylation, oxidation of the N-methylamino group is required, though in practice, oxidation of the pyridine ring often occurs first, and the subsequent steps are carried out on this intermediate.

-

Activation and Rearrangement: The N-oxide is treated with an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA).[8] This forms an O-acyl intermediate, which readily eliminates a proton from the methyl group to form an iminium ion. Hydrolysis of the iminium ion yields the demethylated secondary amine and formaldehyde.[9] Iron salts can also be used to mediate this transformation in what is known as the "non-classical" Polonovski reaction.[5][10]

The von Braun reaction, which traditionally uses the highly toxic cyanogen bromide (BrCN), is another method for N-demethylation.[11] A safer and more common modern variant employs chloroformate reagents, such as α-chloroethyl chloroformate (ACE-Cl).[12]

The mechanism involves nucleophilic attack by the tertiary amine on the chloroformate, displacing chloride. The resulting quaternary ammonium intermediate is then attacked by the displaced chloride ion at the N-methyl group in an Sₙ2 reaction, releasing methyl chloride and forming a carbamate. The carbamate is then readily hydrolyzed (typically with methanol) to yield the secondary amine, carbon dioxide, and another equivalent of methyl chloride.[12]

Table 1: Comparison of Synthetic N-Demethylation Methods

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Polonovski | 1. Oxidant (e.g., m-CPBA) 2. Activator (e.g., TFAA, FeSO₄) | N-Oxide, Iminium ion | Mild conditions for the final step. | Requires pre-oxidation step; potential for side reactions. |

| ACE-Cl | 1. α-Chloroethyl chloroformate 2. Methanol (for hydrolysis) | Carbamate | Often high-yielding; avoids highly toxic reagents. | Chloroformates are lachrymatory and must be handled with care. |

| von Braun | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt | Classic, well-established method. | BrCN is extremely toxic and requires specialized handling.[13] |

4.2 N-Oxidation: Formation of Pyridinamine-N-Oxides

The oxidation of the pyridine ring nitrogen to an N-oxide is a fundamental transformation. Pyridine N-oxides are valuable intermediates; the N-O bond activates the ring for both nucleophilic and electrophilic substitution and can be used in deoxygenation reactions.[14] The most common reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[15][16]

The reaction proceeds via electrophilic attack of the peroxyacid's outer oxygen atom on the lone pair of the pyridine nitrogen. The reactivity is highly dependent on the electronic nature of the pyridine ring. Electron-donating groups, such as the methylamino group, increase the nucleophilicity of the ring nitrogen and facilitate the reaction.[15] However, steric hindrance and over-substitution of the exocyclic amine can decrease reactivity. For pyrimidines, a related heterocycle, the rate of N-oxidation was found to be 2-amino > 2-methylamino > 2-dimethylamino.[15]

4.3 Directed Ortho-Metalation (DoM): C-H Functionalization Adjacent to the Amino Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[17] The N-methylamino group (or a protected derivative like a pivaloyl amide) can act as a Directed Metalating Group (DMG). The heteroatom of the DMG coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi), directing the deprotonation of the nearest (ortho) C-H bond on the pyridine ring.[8][18]

This generates a highly reactive aryllithium intermediate, which can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent exclusively at the ortho position.[8] For pyridines, which are susceptible to nucleophilic addition by organolithiums, using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often necessary to favor deprotonation over addition.[8]

4.4 Rearrangement Reactions: The Sommelet-Hauser Pathway

While less common, the N-methyl group can participate in rearrangement reactions if the exocyclic nitrogen is first quaternized. If a 2-(N,N-dimethylamino)pyridine is treated with a benzyl halide, a quaternary ammonium salt is formed. Treatment of this salt with a strong base like sodium amide (NaNH₂) can initiate the Sommelet-Hauser rearrangement.

The mechanism involves the deprotonation of the benzylic position to form an ylide. This ylide is in equilibrium with a less stable but more reactive ylide formed by deprotonation of one of the N-methyl groups. This second ylide undergoes a[8]-sigmatropic rearrangement, followed by rearomatization, to yield a product where a methyl group has effectively migrated to the ortho position of the original benzyl group.

Experimental Protocols

The following protocols are illustrative templates based on established procedures for similar substrates. They should be optimized for specific target molecules. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1 Protocol 1: Synthesis of 2-(Methylamino)pyridine N-Oxide via m-CPBA Oxidation

-

Rationale: This protocol describes the oxidation of the pyridine ring nitrogen using m-CPBA, a common and effective laboratory oxidant.[11][15] Acetonitrile is chosen as the solvent due to its polarity and general inertness under these conditions.

-

Materials:

-

2-(Methylamino)pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(methylamino)pyridine in acetonitrile (approx. 0.2 M).

-

Add m-CPBA portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Purify the product by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or recrystallization.

-

5.2 Protocol 2: Polonovski-type N-Demethylation using Trifluoroacetic Anhydride (TFAA)

-